molecular formula C18H12Cl2N4S B2795400 (E)-4-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-09-3

(E)-4-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2795400
CAS No.: 477188-09-3
M. Wt: 387.28
InChI Key: UINWSIMGQJTMNC-LFVJCYFKSA-N
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Description

(E)-4-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a dichlorophenyl group, and a carbohydrazonoyl cyanide moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and methylphenyl groups. The final step involves the addition of the carbohydrazonoyl cyanide moiety under controlled conditions to ensure the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

(E)-4-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Known for its use in combating bacterial infections.

Uniqueness

(E)-4-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a thiazole ring, dichlorophenyl group, and carbohydrazonoyl cyanide moiety sets it apart from other similar compounds.

Properties

IUPAC Name

(2E)-4-(2,4-dichlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4S/c1-11-4-2-3-5-15(11)23-24-16(9-21)18-22-17(10-25-18)13-7-6-12(19)8-14(13)20/h2-8,10,23H,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINWSIMGQJTMNC-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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